molecular formula C5H5N5O B12860834 4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide

4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B12860834
M. Wt: 151.13 g/mol
InChI Key: LWWYVQKMRWFVSO-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanomethyl derivatives with azides in the presence of a copper catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyanomethyl)pyridinium salts: These compounds also contain a cyanomethyl group and are used in the synthesis of heterocycles.

    Isoquinolinium salts: Similar to pyridinium salts, these compounds are used in organic synthesis and have comparable reactivity.

Uniqueness

4-(Cyanomethyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. The presence of both the cyanomethyl and carboxamide groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-(cyanomethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C5H5N5O/c6-2-1-3-4(5(7)11)9-10-8-3/h1H2,(H2,7,11)(H,8,9,10)

InChI Key

LWWYVQKMRWFVSO-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=NNN=C1C(=O)N

Origin of Product

United States

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